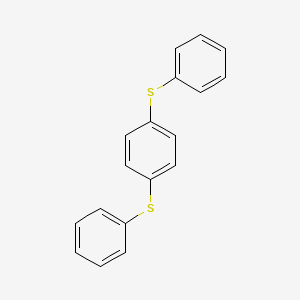

Benzene, 1,4-bis(phenylthio)-

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of organic chemistry. The sulfur atom, with its ability to exist in various oxidation states and form multiple types of bonds, imparts unique reactivity and functionality to these molecules. Benzene (B151609), 1,4-bis(phenylthio)- is a prominent example of a diaryl sulfide (B99878), a subclass of organosulfur compounds. The presence of two sulfur atoms linked to a central aromatic ring influences the electronic properties and reactivity of the molecule, making it a subject of interest for studying fundamental principles of organosulfur chemistry.

Significance in Contemporary Chemical Research

The significance of Benzene, 1,4-bis(phenylthio)- in modern chemical research stems from its utility as a precursor and a model compound. Its symmetrical structure and the reactivity of the thioether linkages make it a valuable starting material for the synthesis of more complex molecules, including polymers and macrocycles. davidpublisher.com Furthermore, it serves as a ligand in the formation of metal complexes, which have applications in catalysis. rsc.orgresearchgate.netrsc.org The study of its derivatives and their properties contributes to the development of new materials with specific electronic and optical characteristics.

Scope of Academic Investigation

Academic investigation into Benzene, 1,4-bis(phenylthio)- and related structures is multifaceted. Researchers explore its synthesis through various catalytic and non-catalytic methods, aiming for higher yields and more environmentally benign processes. chemicalbook.com A significant area of study involves its chemical and physical properties, including its electronic structure, and reactivity. Moreover, its application as a building block in materials science, particularly in the synthesis of conductive polymers and as a component in the development of novel catalytic systems, is an active area of research. davidpublisher.comrsc.orgresearchgate.netrsc.org

Table 1: Chemical Identity of Benzene, 1,4-bis(phenylthio)-

| Identifier | Value |

| IUPAC Name | 1,4-bis(phenylsulfanyl)benzene nih.gov |

| CAS Number | 3459-94-7 nih.gov |

| Molecular Formula | C₁₈H₁₄S₂ nih.gov |

| Molecular Weight | 294.43 g/mol guidechem.comchemicalbook.com |

| Synonyms | 1,4-Bis(phenylthio)benzene, 1,4-Bis(thiophenyl)benzene nih.govchemicalbook.com |

Table 2: Physical and Chemical Properties of Benzene, 1,4-bis(phenylthio)-

| Property | Value |

| Melting Point | 81.5 °C chemicalbook.com |

| Boiling Point | 265 °C at 14 Torr chemicalbook.com |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ chemicalbook.com |

| XLogP3 | 6.5 nih.gov |

| Topological Polar Surface Area | 50.6 Ų nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(phenylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBYOWIYAKVOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347824 | |

| Record name | Benzene, 1,4-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-94-7 | |

| Record name | Benzene, 1,4-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1,4 Bis Phenylthio and Its Derivatives

Established Synthetic Routes

The formation of the two C-S bonds in Benzene (B151609), 1,4-bis(phenylthio)- is typically achieved through well-established methodologies that have been refined over decades. These include classical nucleophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions.

Thioether Formation Strategies

The direct formation of a thioether linkage is a primary strategy for synthesizing Benzene, 1,4-bis(phenylthio)-. A prominent example involves the reaction of a 1,4-dihalobenzene with thiophenol in the presence of a base. evitachem.com This method, a variant of the Ullmann condensation, is effective and can provide high yields. For instance, the reaction of 4-bromochlorobenzene with thiophenol using sodium hydroxide (B78521) as the base under reflux conditions facilitates the formation of the desired thioether linkages. evitachem.com To prevent oxidation of the thiol and other side reactions, the synthesis is often carried out in an inert atmosphere. evitachem.com

Another established approach is the use of palladium-catalyzed coupling reactions, which have become a mainstay in modern organic synthesis for their efficiency and broad substrate scope. nih.govwikipedia.org

Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the synthesis of diaryl thioethers. libretexts.org For the synthesis of Benzene, 1,4-bis(phenylthio)-, this typically involves the reaction of a 1,4-dihalo- or 1,4-dinitrobenzene (B86053) with a thiophenolate nucleophile. The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

A classic example is the Ullmann condensation, which traditionally uses copper catalysis to facilitate the coupling of an aryl halide with a thiol. google.comtandfonline.com While historically requiring harsh reaction conditions, modern modifications have been developed that proceed under milder temperatures. google.comthieme-connect.com For example, an efficient Ullmann-type synthesis of diaryl sulfides can be achieved using a diol-copper(I) complex as a catalyst at moderate temperatures. thieme-connect.com These reactions can tolerate a range of functional groups on both the aryl halide and the thiol. thieme-connect.com

The following table summarizes representative conditions for aromatic substitution approaches leading to diaryl thioethers.

| Catalyst/Mediator | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| Copper(I) bromide / 1,2,3,4-tetrahydroquinolin-8-ol | Caesium carbonate | N,N-dimethyl-formamide | 130 | 1,4-Dihalobenzene, Thiophenol | Benzene, 1,4-bis(phenylthio)- | 99 | chemicalbook.com |

| Potassium fluoride-alumina / 18-crown-6 | - | Acetonitrile or DMSO | Not specified | Aryl halide, Thiophenol | Diaryl thioether | Good to excellent | nih.gov |

| Diol-copper(I) complex | Not specified | Not specified | 82 | Aryl iodide, Thiol | Diaryl sulfide (B99878) | High | thieme-connect.com |

"Click" Chemistry Applications for Analogues

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules with high efficiency and selectivity. While not a direct route to Benzene, 1,4-bis(phenylthio)-, it is instrumental in the synthesis of its structural analogues containing triazole rings. These analogues often exhibit interesting coordination properties and catalytic activity. rsc.org

A notable example is the synthesis of 1,4-bis(phenylthiomethyl)-1,2,3-triazoles. rsc.org This is achieved through a "click" reaction between a suitable diazide and an alkyne bearing a phenylthio group. The resulting triazole ligands, which incorporate the phenylthio moiety, can then be used to form complexes with transition metals like ruthenium. rsc.org

Other Coupling Reactions

Beyond the classical Ullmann and modern Buchwald-Hartwig reactions, other coupling strategies have been developed for the formation of C-S bonds in diaryl thioethers. The Buchwald-Hartwig amination protocol has been successfully adapted for thioetherification, allowing for the coupling of thiols with aryl halides under palladium catalysis. wikipedia.org These methods are often characterized by their use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. wikipedia.org

For instance, palladium complexes with ligands like diphenylphosphinoferrocene (B1173518) (DPPF) or sterically hindered biaryl phosphines have proven effective for the synthesis of aryl thioethers from aryl halides and thiols. wikipedia.org These reactions often proceed under milder conditions than traditional methods and exhibit broad functional group tolerance. organic-chemistry.org

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of diaryl thioethers. These novel approaches often utilize alternative energy sources, greener solvents, or more readily available catalysts.

One innovative strategy involves the use of ionic liquids (ILs) as reaction media for Ullmann-type couplings. tandfonline.com Ionic liquids can offer advantages such as thermal stability, low vapor pressure, and the ability to dissolve a wide range of reactants. In some cases, the combination of ionic liquids with microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com

Visible-light-promoted, transition-metal-free C-S cross-coupling reactions represent another significant advancement. iu.edu These methods often rely on the formation of an electron donor-acceptor (EDA) complex between a base and the aryl halide, which can then be activated by visible light to initiate a radical-mediated coupling with a thiol. iu.edu

Furthermore, the development of novel catalytic systems continues to push the boundaries of C-S bond formation. This includes the use of earth-abundant and less toxic metals as catalysts, as well as the design of more efficient and robust ligands for established catalysts like palladium and copper. nih.gov

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. pressbooks.pubyoutube.com For Benzene, 1,4-bis(phenylthio)-, the most straightforward retrosynthetic disconnection involves breaking the two C-S bonds.

This leads to two key synthons: a 1,4-dielectrophilic benzene ring and two equivalents of a thiophenol nucleophile (or their synthetic equivalents).

Retrosynthetic Disconnection of Benzene, 1,4-bis(phenylthio)-

This analysis suggests a synthetic strategy that involves the double substitution of a 1,4-dihalobenzene with thiophenol. The choice of the specific dihalobenzene (e.g., 1,4-dibromobenzene, 1,4-diiodobenzene, or 1-bromo-4-chlorobenzene) and the reaction conditions (e.g., catalyst, base, solvent, temperature) will determine the efficiency and selectivity of the synthesis.

The forward synthesis would then involve reacting the chosen 1,4-dihalobenzene with two equivalents of thiophenol under conditions that favor diaryl thioether formation, such as those described in the established synthetic routes section (e.g., Ullmann condensation or palladium-catalyzed coupling). The directing effects of the substituents must be considered. Since the phenylthio group is an ortho-, para-director, the introduction of the first phenylthio group will activate the para position for the second substitution, facilitating the formation of the 1,4-disubstituted product. youtube.com

Disconnection Strategies for 1,4-Bis(phenylthio)benzene Scaffolds

Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a cornerstone of synthesis planning. uniurb.it For the 1,4-bis(phenylthio)benzene scaffold, the most logical disconnection points are the two carbon-sulfur (C–S) bonds.

This disconnection leads to two primary synthons: a 1,4-phenylene dication synthon (or a synthetic equivalent) and two equivalents of a thiophenolate anion synthon.

Synthon 1: The 1,4-phenylene dication is synthetically realized by using 1,4-dihaloarenes, such as 1,4-dichlorobenzene, 1,4-dibromobenzene, or 1-bromo-4-chlorobenzene (B145707). sit.edu.cnuwa.edu.au These compounds act as dielectrophiles, with the halogen atoms serving as leaving groups.

Synthon 2: The thiophenolate anion is readily generated from its synthetic equivalent, thiophenol, by treatment with a base.

This retrosynthetic approach simplifies the complex target molecule into a straightforward nucleophilic aromatic substitution reaction between a difunctionalized benzene ring and a sulfur-based nucleophile.

Convergent and Linear Synthesis Pathways

Synthetic strategies can be broadly categorized as linear or convergent. uniurb.it A linear synthesis builds the molecule step-by-step, adding one piece at a time. In contrast, a convergent synthesis prepares different fragments of the molecule separately and then combines them in the later stages. uniurb.itresearchgate.net

For 1,4-bis(phenylthio)benzene, a convergent approach is overwhelmingly preferred for its efficiency. In this pathway, a 1,4-disubstituted benzene derivative is reacted with two equivalents of thiophenol or its salt in a single step. This method is more efficient than a linear approach, which would involve the sequential, and likely difficult to control, substitution of the two phenylthio groups.

Several specific examples of this convergent strategy have been reported. A common method involves the reaction of a 1,4-dihalobenzene with thiophenol in the presence of a base. uwa.edu.auevitachem.com For instance, reacting 1-bromo-4-chlorobenzene with thiophenol using sodium hydroxide under reflux conditions facilitates the formation of the thioether linkages. evitachem.com High yields, in some cases up to 99%, can be achieved by optimizing reaction conditions, such as using specific catalysts and solvents like N,N-dimethylformamide (DMF). evitachem.comchemicalbook.com

| Benzene Substrate | Sulfur Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Thiophenol | Sodium Hydroxide | Not Specified | Reflux | High | evitachem.com |

| 1,4-Dichlorobenzene | Thiophenol | Not Specified | Not Specified | Not Specified | 44% | uwa.edu.au |

| 1-Bromo-4-chlorobenzene | Thiophenol | Not Specified | Not Specified | Not Specified | 60% | uwa.edu.au |

| Not Specified | Thiophenol | Copper(I) bromide / Caesium carbonate | N,N-dimethylformamide | 130°C, 48h, Inert atmosphere | 99% | chemicalbook.com |

Chemo- and Regioselectivity Considerations

Regioselectivity , the control of which position isomers are formed, is a critical aspect of synthesizing substituted benzenes. researchgate.net In the case of 1,4-bis(phenylthio)benzene, regioselectivity is definitively controlled by the choice of the starting benzene derivative. By using a precursor that is already substituted in the 1 and 4 positions, such as 1,4-dichlorobenzene, the para-substitution pattern of the final product is guaranteed. uwa.edu.auevitachem.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. While the basic synthesis involves simple substrates, more complex derivatives may require careful selection of reagents to avoid side reactions. The use of a copper(I) bromide and caesium carbonate catalytic system in DMF has been reported to achieve a highly chemoselective reaction, allowing for the formation of the C-S bonds with high efficiency, even potentially in the presence of other sensitive functional groups. chemicalbook.com This highlights how modern catalytic methods can overcome challenges in selectivity.

Derivatization Reactions and Functional Group Transformations

Once the 1,4-bis(phenylthio)benzene scaffold is constructed, it can be further modified to introduce new functionalities. These transformations can target either the peripheral phenylthio groups or the central benzene core.

Modification of Phenylthio Moieties

The sulfur atoms of the thioether linkages are susceptible to chemical modification, primarily through oxidation.

Oxidation: The phenylthio groups can be oxidized to form the corresponding sulfoxides or sulfones. evitachem.com This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Reduction: It is also possible to reduce the thioether, for example, using a strong reducing agent like lithium aluminum hydride to yield thiols. evitachem.com

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide or m-CPBA | Sulfoxide / Sulfone | evitachem.com |

| Reduction | Lithium Aluminum Hydride | Thiol | evitachem.com |

Functionalization of the Benzene Core

The central benzene ring, while generally stable, can participate in electrophilic aromatic substitution reactions. evitachem.com The two phenylthio groups are activating and ortho, para-directing. Since the para positions relative to each sulfur atom are already occupied by the other sulfur-containing substituent, electrophilic attack is directed to the ortho positions. This means that functional groups such as nitro (-NO₂) or halogen (-Br, -Cl) groups can be introduced at the 2, 3, 5, and 6 positions of the central ring. evitachem.com The precise control over the degree and position of substitution would depend heavily on the specific reaction conditions and the nature of the electrophile.

Spectroscopic and Structural Elucidation of Benzene, 1,4 Bis Phenylthio and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing precise information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of "Benzene, 1,4-bis(phenylthio)-" are defined by its molecular symmetry. The molecule possesses a high degree of symmetry due to the para-substitution pattern on the central benzene (B151609) ring. libretexts.org

Proton (¹H) NMR: In ¹H NMR spectroscopy, protons attached to aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org For "Benzene, 1,4-bis(phenylthio)-", two distinct sets of signals are expected for the aromatic protons:

Central Ring: The four protons on the central 1,4-disubstituted benzene ring are chemically equivalent and are expected to produce a singlet.

Terminal Phenyl Rings: The ten protons on the two terminal phenyl groups would produce a more complex pattern of multiplets, typically integrating to ten protons. In many para-disubstituted benzenes, the symmetry can lead to a characteristic "doublet of doublets" pattern. youtube.com

Carbon (¹³C) NMR: Aromatic carbons typically show signals in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.org The para-substitution in "Benzene, 1,4-bis(phenylthio)-" results in a plane of symmetry that reduces the number of unique carbon signals. libretexts.org Instead of the 18 signals that would be expected for an asymmetric C18 molecule, a much simpler spectrum is observed. For the central benzene ring, only two distinct carbon signals are anticipated: one for the two carbons bonded to the sulfur atoms and one for the four carbons bonded to hydrogen. Similarly, the two terminal phenyl rings would show a reduced number of signals. PubChem's spectral database confirms the availability of ¹³C NMR data for this compound. nih.gov

| Nucleus | Structural Feature | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aryl Protons (Ar-H) | 6.5 - 8.0 libretexts.org |

| ¹³C | Aromatic Ring Carbons (C=C) | 120 - 150 libretexts.org |

For more complex or unsymmetrical derivatives of "Benzene, 1,4-bis(phenylthio)-", one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are employed to resolve ambiguities and confirm the molecular structure. These techniques include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbon atoms.

These advanced methods are indispensable for the unambiguous structural assignment of novel or intricately substituted derivatives. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The GC-MS data for "Benzene, 1,4-bis(phenylthio)-" shows a molecular ion peak [M]⁺ at an m/z of 294, which corresponds to its molecular weight. nih.gov

Analysis of the fragmentation pattern provides further structural evidence. Key fragments observed for "Benzene, 1,4-bis(phenylthio)-" include ions at m/z 185 and 184. nih.gov These fragments likely arise from the cleavage of the carbon-sulfur bonds. The fragmentation of a benzene ring itself often results in a characteristic phenyl fragment ion ([C₆H₅]⁺) at m/z 77. docbrown.info The presence of such fragments can help confirm the existence of the phenylthio moieties within the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. This is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For "Benzene, 1,4-bis(phenylthio)-", with a molecular formula of C₁₈H₁₄S₂, the precise mass can be calculated and compared to the experimentally determined value. nih.gov This method is routinely used to confirm the identity of newly synthesized compounds. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄S₂ nih.gov |

| Calculated Exact Mass | 294.05369 Da nih.gov |

| Observed [M]⁺ (from GC-MS) | 294 nih.gov |

Vibrational Spectroscopy (IR, Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic compound is characterized by several key absorption bands. For "Benzene, 1,4-bis(phenylthio)-", these include:

Aromatic C-H stretching: A sharp band typically appearing just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). openstax.orgspectroscopyonline.com

Aromatic C=C ring stretching: A series of peaks of variable intensity in the 1450-1620 cm⁻¹ region. openstax.orgspectroscopyonline.com

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range. The exact position is diagnostic of the substitution pattern on the benzene ring; for para-disubstituted compounds like this one, a strong band is expected between 810-840 cm⁻¹. openstax.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic rings give rise to several strong and characteristic Raman signals. For benzene derivatives, prominent peaks include:

Ring breathing mode: A very strong, sharp peak around 992-1000 cm⁻¹. researchgate.net

C=C stretching modes: Strong peaks around 1580-1610 cm⁻¹. researchgate.netaps.org

C-H stretching modes: Signals above 3000 cm⁻¹. researchgate.net The C-S (carbon-sulfur) stretching vibration, typically found in the 600-800 cm⁻¹ range, may also be observable.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 openstax.orgresearchgate.net |

| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1620 openstax.orgspectroscopyonline.com |

| Ring Breathing Mode | Raman | ~1000 researchgate.net |

| C-H Out-of-Plane Bending (para) | IR | 810 - 840 openstax.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of a molecule.

UV-Vis Spectroscopy: Benzene itself displays characteristic absorption bands in the ultraviolet region, with a strong band around 204 nm and a weaker, structured band near 256 nm, both arising from π→π* transitions. spcmc.ac.in The introduction of substituents with non-bonding electrons, such as the sulfur atoms in the phenylthio groups, acts as an auxochrome. This leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.in The lone pairs on the sulfur atoms can interact with the π-system of the benzene rings, extending the conjugation. Consequently, "Benzene, 1,4-bis(phenylthio)-" is expected to absorb light at significantly longer wavelengths than unsubstituted benzene. spcmc.ac.in

Fluorescence Spectroscopy: While specific fluorescence data for the parent "Benzene, 1,4-bis(phenylthio)-" is not readily available, many of its derivatives and structurally related compounds are known to be fluorescent. For example, derivatives such as Bis(thiophen-2-yl-methylene) benzene-1,4-diamine have been investigated as fluorescent probes, exhibiting emission in the visible spectrum (e.g., at 440 nm). nih.gov Similarly, crystallized films of 1,4-bis(5-phenylthiophene-2-yl)benzene show distinct emission behaviors. researchgate.net The extended π-conjugation across the three aromatic rings and two sulfur atoms in "Benzene, 1,4-bis(phenylthio)-" suggests that it likely possesses fluorescent properties, with an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift).

X-ray Crystallography for Solid-State Structure Determination

The analysis of a suitable single crystal of 2,5-dichloro-1,4-bis(phenylthio)benzene revealed its crystallographic parameters. The compound crystallizes in the monoclinic space group P21/c. The unit cell parameters and other relevant crystallographic data are summarized in the interactive table below.

The molecular structure reveals a central 1,4-disubstituted benzene ring, which is chlorinated at the 2 and 5 positions. The phenylthio groups are attached to the 1 and 4 positions of this central ring. The conformation of the molecule is not perfectly planar, with the peripheral phenyl rings being twisted relative to the central dichlorobenzene ring. This twisting is a common feature in such multi-ring systems and is influenced by a combination of steric and electronic effects.

Interactive Table: Crystallographic Data for 2,5-dichloro-1,4-bis(phenylthio)benzene

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂Cl₂S₂ |

| Formula Weight | 363.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.876(2) |

| b (Å) | 5.865(1) |

| c (Å) | 14.234(3) |

| β (°) | 108.34(3) |

| Volume (ų) | 782.1(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.542 |

| Absorption Coeff. (mm⁻¹) | 0.686 |

| F(000) | 372 |

This data is for the derivative 2,5-dichloro-1,4-bis(phenylthio)benzene as a representative example.

The packing is primarily governed by a combination of van der Waals forces and weak C-H···π interactions. The molecules adopt a herringbone-like packing motif, a common arrangement for aromatic compounds that maximizes attractive intermolecular forces. In this arrangement, the phenyl rings of adjacent molecules are oriented in a T-shaped manner, which is characteristic of C-H···π interactions, where a hydrogen atom of one molecule interacts with the π-electron cloud of an adjacent aromatic ring.

Theoretical and Computational Chemistry of Benzene, 1,4 Bis Phenylthio

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in understanding the intricacies of molecules like Benzene (B151609), 1,4-bis(phenylthio)-. nih.govresearchgate.net These computational techniques allow for the detailed investigation of molecular structures, energies, and electronic properties.

Ab initio and DFT calculations are powerful tools for studying the structural and electronic characteristics of chemical compounds. nih.gov DFT methods, in particular, are widely used to model the ground-state geometries of molecules. mdpi.com For instance, DFT calculations can be employed to investigate conformational changes and their impact on molecular transport properties. nih.gov These studies often involve optimizing molecular geometries to find the most stable conformations. mdpi.com

In the context of related organosulfur compounds, DFT has been used to study the structures of various isomers and to understand the steric and electronic effects of different substituents. acs.org For example, in a study on ruthenium polypyridyl complexes with a bis(thioether) ligand, DFT calculations were used to determine the stability of sixteen possible stereoisomers. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. bath.ac.uk Different functionals, such as B3LYP, GGA-PBE, and PBV86, combined with various basis sets like 6-31G(d,p) or LANL2DZ, are selected based on the specific properties being investigated and the atoms involved. mdpi.comphyschemres.org The selection of an appropriate basis set, such as a split-valence basis set, is crucial for balancing computational cost and accuracy. bath.ac.uk

For large and medium-sized molecules, the GGA-PBE functional has been shown to provide a good compromise between experimental and computational results for molecular geometries and other properties. physchemres.org In studies of arsenic(III) complexes with dithiol ligands, the B3LYP hybrid functional was used, and the results were compared across different double- and triple-ζ valence basis sets to find the best correlation with experimental data. mdpi.com

Conformational Analysis and Energy Landscapes

The conformation of Benzene, 1,4-bis(phenylthio)- is a key determinant of its physical and chemical properties. The molecule consists of a central benzene ring with two phenylthio groups attached at the para positions. evitachem.com The rotational freedom around the C-S bonds allows for different spatial arrangements of the phenyl rings relative to the central benzene ring.

In a related compound, 1,3-bis(phenylthiomethyl)benzene, the plane of the thiophenyl ring is rotated almost perpendicular to the plane of the central phenyl ring, with a dihedral angle of 80.24 (10)°. researchgate.net Computational studies on similar molecules have shown that different conformers can have significantly different energies. For example, in a study of ruthenium complexes, four of the possible geometries were found to be significantly higher in energy due to steric clashes. acs.org Understanding the conformational landscape is crucial for predicting the most stable and likely structures the molecule will adopt.

Electronic Structure Calculations

The electronic structure of Benzene, 1,4-bis(phenylthio)- dictates its reactivity and spectroscopic properties. The presence of sulfur atoms and aromatic rings leads to a delocalized π-electron system.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

In a study of related thiadiazole derivatives, the HOMO-LUMO gap was found to be inversely related to the electron affinity. mdpi.com For a Schiff base, bis(thiophen-2-yl-methylene)benzene-1, 4-diamine, the HOMO and LUMO energies were calculated using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Similar calculations for Benzene, 1,4-bis(phenylthio)- would provide insight into its electronic transitions and reactivity.

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | - | B3LYP/6-311++G(d,p) researchgate.net |

| LUMO Energy | - |

Quantum chemical methods can be used to calculate various electronic descriptors that characterize the reactivity and binding properties of a molecule. physchemres.org These descriptors, derived from the calculated electronic structure, can provide a quantitative measure of properties like electrophilicity and nucleophilicity.

Photophysical Properties Simulation and Prediction

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for simulating and predicting the photophysical properties of molecules like "Benzene, 1,4-bis(phenylthio)-". conicet.gov.arbohrium.com These calculations can elucidate the nature of electronic transitions, excited state dynamics, and the influence of molecular structure on optical behavior.

Detailed research findings from computational studies on analogous aryl sulfide (B99878) systems reveal several key aspects that are applicable to "Benzene, 1,4-bis(phenylthio)-":

Excited States and Electronic Transitions: TD-DFT calculations are commonly employed to predict the vertical excitation energies and oscillator strengths of electronic transitions. conicet.gov.arbohrium.com For many aryl sulfides, the lowest energy absorptions are characterized as π-π* transitions localized on the aromatic rings. rsc.org In a study on anthracene (B1667546) sulfides, it was found that the chromophoric core consists of the aromatic system and the sulfur atoms, with the nature of the alkyl or aryl substituents on the sulfur having a less significant impact on the absorption and emission profiles. conicet.gov.ar This suggests that for "Benzene, 1,4-bis(phenylthio)-", the primary electronic transitions would involve the phenyl and phenylene rings, modulated by the sulfur atoms.

Intramolecular Charge Transfer (ICT): The presence of electron-donating (phenylthio) and electron-accepting (phenylene) moieties can lead to intramolecular charge transfer character in the excited state. rsc.orgrsc.org This is particularly relevant for understanding the fluorescence properties and solvatochromism. Computational studies on D–π–A (donor-π-acceptor) compounds containing vinyl sulfide, sulfoxide (B87167), and sulfone groups have shown that the degree of charge separation increases upon oxidation of the sulfur atom. rsc.org For "Benzene, 1,4-bis(phenylthio)-", TD-DFT calculations can map the electron density distribution in the ground and excited states to quantify the extent of charge transfer from the phenylthio groups to the central benzene ring.

Influence of Molecular Conformation: The dihedral angles between the phenyl rings and the central phenylene ring can significantly influence the electronic coupling and, consequently, the photophysical properties. Computational studies on related systems have explored the potential energy surfaces of the ground and excited states with respect to these rotations, revealing how conformational changes can affect absorption and emission wavelengths.

A summary of computational data from related aryl sulfide compounds is presented in the table below, illustrating the types of photophysical properties that can be predicted.

| Compound/System | Computational Method | Predicted Property | Value/Observation |

| Anthracene Sulfides | TD-DFT (B3LYP, BHLYP) | Absorption Transitions | Bathochromic shifts well reproduced; lower energy excitations are of non-ionic type. conicet.gov.ar |

| Vinyl Sulfides (D-π-A) | TD-DFT (PBE1PBE, CAM-B3LYP) | Excited State | Intramolecular charge transfer state enabled, leading to bathochromic shift in emission with increasing solvent polarity. rsc.org |

| Aryl Sulfoxides | DFT/TD-DFT | Excited State Decay | Identification of a charge transfer excited state as a non-radiative decay pathway. uzh.ch |

| Intramolecular Arylsulfide-coordinated Diboraanthracenes | TD-DFT (PBE0/6-31G(d)) | Excited State Dynamics | B–S bond dissociation in the excited state; formation of an ICT state influenced by aryl groups on sulfur. rsc.org |

These examples underscore the capability of computational methods to provide a detailed understanding of the factors governing the photophysical behavior of "Benzene, 1,4-bis(phenylthio)-".

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry, primarily through DFT calculations, has become an essential tool for elucidating the intricate mechanisms of chemical reactions involving aryl sulfides. nih.govacs.org By mapping the potential energy surface, identifying transition states, and calculating reaction barriers, these studies provide a detailed, step-by-step picture of reaction pathways.

For reactions involving the formation or transformation of "Benzene, 1,4-bis(phenylthio)-", computational studies on analogous systems offer significant insights:

C-S Bond Formation: The formation of the C-S bonds in "Benzene, 1,4-bis(phenylthio)-" can occur through various synthetic routes, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Computational studies have been instrumental in delineating the boundary between the classical two-step SNAr mechanism, which proceeds through a Meisenheimer intermediate, and a concerted pathway. acs.org Key factors influencing the mechanism, such as the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring, can be systematically investigated. acs.orgresearchgate.net For the reaction of a thiophenol with a dihalo-benzene, DFT calculations can determine the preferred pathway and the associated activation energies.

Transition-Metal-Catalyzed Cross-Coupling: The mechanisms of metal-catalyzed C-S bond formation are often complex, involving steps like oxidative addition, reductive elimination, and ligand exchange. DFT studies can model these catalytic cycles. For example, a computational study on the gold-catalyzed reaction of α-thioallenes to form 2,5-dihydrothiophenes elucidated the roles of the catalyst and solvent in lowering the activation energy of the rate-limiting proton transfer step. acs.org Similarly, the mechanism of palladium-catalyzed C-S coupling reactions has been investigated, providing insights into the active catalytic species and the reaction kinetics. mdpi.com

Reactions of the Aryl Sulfide Moiety: Once formed, the phenylthio groups can participate in further reactions. Computational studies can help understand the mechanisms of these transformations.

Oxidation: The oxidation of the sulfur atoms to form sulfoxides and sulfones is a common reaction. DFT calculations can model the reaction with various oxidizing agents, predict the selectivity, and explain the electronic effects of the substituents on the reaction rate.

C-S Bond Activation: The cleavage of the C-S bond is a crucial step in various synthetic applications. A recent DFT investigation into the photoinduced C-S borylation of an aryl sulfide revealed the roles of the photocatalyst and molecular oxygen in the reaction mechanism. preprints.orgmdpi.com The study identified the key intermediates and the most favorable reaction pathway based on the calculated Gibbs free energy surface. preprints.orgmdpi.com

The table below summarizes findings from computational studies on reaction mechanisms relevant to the chemistry of "Benzene, 1,4-bis(phenylthio)-".

| Reaction Type | System Studied | Computational Method | Key Mechanistic Insight |

| C-S Bond Formation (Domino Reaction) | Arynes with Thioaurone Analogues | DFT | Elucidation of a multi-step mechanism involving [3+2] cycloaddition, 1,2-hydrogen shift, and C-S bond cleavage. nih.gov |

| C-S Bond Formation (Gold-Catalyzed) | α-Thioallenes | DFT (B3LYP) | The proton transfer step is rate-limiting, and its activation energy is significantly lowered by the presence of a single water molecule. acs.org |

| Nucleophilic Aromatic Substitution | General Aromatic Systems | DFT | Identification of key factors that determine whether the reaction proceeds through a stepwise or a concerted mechanism. acs.org |

| C-S Borylation (Photoinduced) | Methyl(p-tolyl)sulfane | DFT (M06-2X-D3), TD-DFT | Elucidation of a photocatalytic mechanism involving the generation of singlet oxygen and a radical pathway. preprints.orgmdpi.com |

| C-S Coupling (Palladium-Catalyzed) | Aryl Iodides with Na2S2O3 | Not specified, but control experiments suggest a mechanism. | Aryl Bunte salts are proposed as the in situ generated sulfur source. mdpi.com |

These computational investigations provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, thereby facilitating the optimization of reaction conditions and the development of new synthetic methodologies for compounds like "Benzene, 1,4-bis(phenylthio)-".

Coordination Chemistry and Ligand Design with Benzene, 1,4 Bis Phenylthio

Benzene (B151609), 1,4-bis(phenylthio)- as a Ligand in Metal Complexes

The ability of Benzene, 1,4-bis(phenylthio)- and its structural analogues to form stable complexes with transition metals is a cornerstone of its application in materials science and catalysis. evitachem.com The sulfur atoms act as soft donor sites, showing a strong affinity for soft metal ions. While direct coordination studies of the parent Benzene, 1,4-bis(phenylthio)- are a subject of research, closely related derivatives have been extensively used to create sophisticated coordination compounds. evitachem.comrsc.orgrsc.org For instance, derivatives incorporating triazole rings, synthesized via 'click' chemistry, have been shown to form stable and well-defined complexes with metals like ruthenium. rsc.orgrsc.org In these systems, the phenylthio moiety is a critical component of the ligand framework, directly participating in metal coordination and influencing the catalytic behavior of the final complex. rsc.orgrsc.org

Research on derivatives such as 1,4-bis(phenylthio-methyl)-1,2,3-triazoles reveals specific and predictable coordination behaviors. rsc.orgrsc.org When reacted with a ruthenium precursor, these ligands coordinate in a bidentate fashion, binding to the metal center through one of the sulfur atoms from the phenylthio group and a nitrogen atom from the triazole ring. rsc.orgrsc.orgresearchgate.net This chelation results in the formation of stable half-sandwich complexes. rsc.org

The resulting geometry around the ruthenium metal center is consistently described as a "piano-stool" type, which is a common motif for half-sandwich complexes. rsc.orgrsc.orgresearchgate.net This arrangement features the η⁶-benzene ring from the ruthenium precursor acting as the "seat" of the stool, while the bidentate ligand and a chloride ion form the "legs". rsc.orgrsc.org This creates a pseudo-octahedral or distorted octahedral environment around the ruthenium atom. rsc.orgresearchgate.net X-ray crystallography studies have confirmed these structures and provided precise measurements of bond lengths and angles. rsc.orgrsc.org

| Metal Center | Ligand Derivative | Coordination Mode | Geometry | Ru-S Bond Length (Å) | Source |

| Ruthenium(II) | 1,4-Bis(phenylthio-methyl)-1,2,3-triazole | Bidentate (S, N) | Piano-stool / Pseudo-octahedral | 2.388(2) - 2.3902(19) | rsc.org, rsc.org |

| Silver(I) | 1,4-Bis(phenylthio)butane* | Bridging | Tetracoordinated | N/A | nih.gov |

*Note: Data for the related ligand 1,4-bis(phenylthio)butane is included to show the versatility of phenylthio coordination, forming 2D coordination polymers with different structural motifs. nih.gov

The synthesis of metal complexes utilizing ligands derived from Benzene, 1,4-bis(phenylthio)- is typically achieved through straightforward reaction pathways. A representative method involves the reaction of a specifically designed ligand with a suitable metal precursor. rsc.orgrsc.org

For the synthesis of half-sandwich ruthenium(II) complexes, derivatives like 1,4-bis(phenylthio-methyl)-1,2,3-triazoles are reacted with the dimeric ruthenium precursor, [{(η⁶-C₆H₆)RuCl(μ-Cl)}]₂. rsc.orgrsc.org The reaction is generally carried out at room temperature, and the subsequent addition of a salt like ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) facilitates the isolation of the final cationic complex, [(η⁶-C₆H₆)RuCl(L)]PF₆, where L is the bidentate ligand. rsc.orgrsc.orgresearchgate.net This synthetic route has proven effective for a range of sulfur- and selenium-containing triazole ligands. rsc.org

Similarly, coordination polymers have been synthesized by reacting related flexible thioether ligands, such as 1,4-bis(phenylthio)butane, with silver(I) salts. nih.gov The final structure of these polymers can be controlled by varying reaction conditions like the solvent, the metal-to-ligand ratio, and the counteranions used. nih.gov

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from phenylthio-containing ligands are recognized for their catalytic prowess in a variety of organic transformations. researchgate.net The electronic properties conferred by the sulfur donor atoms help to stabilize the metal center and facilitate key steps in catalytic cycles, such as electron and proton transfer. evitachem.com Ruthenium complexes bearing ligands derived from Benzene, 1,4-bis(phenylthio)- have demonstrated notable efficiency in both oxidation and reduction reactions. rsc.orgrsc.org

Ruthenium(II) half-sandwich complexes featuring 1,4-bis(phenylthio-methyl)-1,2,3-triazole ligands have been successfully employed as catalysts for the oxidation of alcohols to their corresponding aldehydes and ketones. rsc.orgrsc.org These complexes have proven to be efficient in two different types of oxidation protocols: Oppenauer-type oxidation and oxidation using N-methylmorpholine-N-oxide (NMO) as the terminal oxidant. rsc.orgrsc.orgresearchgate.net The catalysts are effective at low loadings, highlighting their high activity. rsc.orgrsc.org

| Catalytic Reaction | Catalyst System | Oxidant / H-Acceptor | Catalyst Loading (mol%) | Source |

| Alcohol Oxidation | [(η⁶-C₆H₆)RuCl(L)]PF₆ | NMO | 0.01 | rsc.org, rsc.org |

| Alcohol Oxidation | [(η⁶-C₆H₆)RuCl(L)]PF₆ | Oppenauer-type | 0.1 | rsc.org, rsc.org |

The same family of ruthenium(II) complexes also exhibits excellent catalytic activity in the transfer hydrogenation (TH) of carbonyl compounds. rsc.orgrsc.org This reaction is an important method for the reduction of aldehydes and ketones to alcohols, utilizing a hydrogen donor molecule instead of high-pressure molecular hydrogen. rsc.org The ruthenium complexes effectively catalyze this transformation using common hydrogen sources like 2-propanol and glycerol, with the reaction typically carried out at 80 °C in the presence of a base such as potassium hydroxide (B78521) (KOH). rsc.org The efficiency of these catalysts is demonstrated by the low catalyst loadings required to achieve high conversion rates. rsc.orgrsc.org

| Catalytic Reaction | Catalyst System | Hydrogen Donor | Catalyst Loading (mol%) | Source |

| Transfer Hydrogenation | [(η⁶-C₆H₆)RuCl(L)]PF₆ | 2-Propanol | 0.01 | rsc.org, rsc.org |

| Transfer Hydrogenation | [(η⁶-C₆H₆)RuCl(L)]PF₆ | Glycerol | 0.5 | rsc.org, rsc.org |

While the ruthenium complexes derived from 1,4-bis(phenylthio-methyl)-1,2,3-triazole ligands have been thoroughly investigated for oxidation and transfer hydrogenation reactions, their application in other organometallic catalytic transformations is less documented in the reviewed literature. rsc.orgrsc.orgresearchgate.net The broader family of organochalcogen ligands, particularly those containing sulfur and selenium, is known to form complexes with various transition metals that can catalyze a wide array of reactions, including important C-C bond-forming cross-coupling reactions. researchgate.net However, specific examples of complexes of Benzene, 1,4-bis(phenylthio)- or its immediate triazole derivatives being used in transformations such as Heck, Suzuki, or Sonogashira couplings are not prominently featured in the primary research focused on these specific ruthenium catalysts.

Influence of Ligand Modification on Coordination Behavior

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings. Electron-donating groups increase the electron density on the sulfur atoms, potentially leading to stronger metal-sulfur bonds. Conversely, electron-withdrawing groups can decrease the donor strength of the sulfur atoms. Such modifications can influence the electronic structure and, consequently, the reactivity and photophysical properties of the metal complexes. d-nb.infonih.govmdpi.com

Impact of Heteroatom Substitution and Ring Functionalization

A pertinent example of ligand modification involves the introduction of additional coordinating moieties, such as N-heterocycles, to the Benzene, 1,4-bis(phenylthio)- framework. A study on ruthenium(II) complexes with ligands derived from the core structure, specifically 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles, provides insight into how such modifications influence coordination and catalytic activity. rsc.orgscirp.org In these ligands, a triazole ring is introduced, which provides an additional nitrogen donor site, and the sulfur donor can be replaced by selenium.

The study revealed that these modified ligands coordinate to the ruthenium center in a bidentate fashion through one of the sulfur/selenium atoms and a nitrogen atom from the triazole ring. The resulting complexes exhibit a "piano-stool" geometry. The choice of the chalcogen (sulfur vs. selenium) and the substituent on the phenyl ring of the triazole moiety was found to influence the catalytic efficiency of the complexes in oxidation and transfer hydrogenation reactions. rsc.orgscirp.org

Below is a data table summarizing the key structural features of these ruthenium complexes.

| Ligand Modifier | Metal Center | Coordination Mode | Ru-S/Se Bond Length (Å) | Key Structural Feature |

| Phenylthiomethyl-triazole | Ru(II) | Bidentate (S, N) | 2.388(2) - 2.3902(19) | Piano-stool geometry |

| Phenylselenomethyl-triazole | Ru(II) | Bidentate (Se, N) | 2.5007(4) - 2.5262(19) | Piano-stool geometry |

Data sourced from Kumar et al. (2018) rsc.orgscirp.org

The data indicates that the Ru-Se bond is, as expected, longer than the Ru-S bond. DFT calculations suggested that the nature of the substituent on the triazole ring also impacts the reactivity of the complexes. scirp.org

Influence of Backbone and Terminal Group Modification in Coordination Polymers

The formation of coordination polymers with silver(I) ions is highly sensitive to modifications of the ligand structure. A study of a series of bis(arylthio)ether ligands with a trans-2-butene backbone highlights the significant role of both steric and electronic effects of the terminal groups on the resulting coordination architectures. acs.org While not Benzene, 1,4-bis(phenylthio)-, the principles are directly transferable. The ligands in this study were of the type trans-1,4-bis(arylthio)-2-butene, where the aryl group was varied (phenyl, 2-pyridyl, 2-pyrimidinyl, etc.).

The introduction of nitrogen-containing terminal groups, such as pyridyl or pyrimidinyl, provides additional coordination sites. The number and orientation of these nitrogen donors, in conjunction with the sulfur atoms, lead to a variety of coordination geometries for the Ag(I) ions and diverse structural topologies for the coordination polymers, ranging from 1D chains to 2D layers and 3D networks. acs.org

The following table illustrates how modification of the terminal aryl group in a bis(thioether) ligand affects the dimensionality of the resulting silver(I) coordination polymer.

| Terminal Aryl Group | Ligand Type | Resulting Polymer Dimensionality |

| Phenyl | trans-1,4-bis(phenylthio)-2-butene | 2D Layer |

| 2-Pyridyl | trans-1,4-bis(2-pyridylthio)-2-butene | 2D Layer |

| 2-Pyrimidinyl | trans-1,4-bis(2-pyrimidinylthio)-2-butene | 1D Chain & 3D Network |

| 4-Methyl-2-pyrimidinyl | trans-1,4-bis(4-methyl-2-pyrimidinylthio)-2-butene | 1D Chain & 2D Layer |

| 5-Methyl-1,3,4-thiadiazolyl | trans-1,4-bis(5-methyl-1,3,4-thiadiazolylthio)-2-butene | 1D Chain |

Data sourced from Bu et al. (2005) acs.org

These findings underscore that even subtle modifications to the ligand, such as the introduction of a methyl group on a pyrimidinyl ring, can significantly alter the resulting supramolecular structure. This high degree of tunability is a cornerstone of crystal engineering with flexible thioether ligands. acs.orgacs.org

Applications in Advanced Materials Science

Organic Semiconductor Research

Benzene (B151609), 1,4-bis(phenylthio)- has emerged as a valuable compound in the study of organic semiconductors, materials that promise to revolutionize electronics with their flexibility, low cost, and tunable properties. sigmaaldrich.com

The defining feature of a semiconductor is its ability to transport electrical charge. In organic materials like Benzene, 1,4-bis(phenylthio)-, this charge is carried by electrons or "holes" (the absence of an electron). The efficiency of this transport is intimately linked to the molecule's structure and how the molecules pack together in a solid film. The sulfur atoms within the phenylthio groups of Benzene, 1,4-bis(phenylthio)- play a pivotal role in mediating intermolecular interactions, which are crucial for efficient charge hopping between adjacent molecules. researchgate.net Computational studies, such as those employing multireference perturbation theory, are instrumental in understanding the complex relationship between molecular structure and charge transport properties in related conjugated molecules. nih.gov

The promising charge transport properties of Benzene, 1,4-bis(phenylthio)- and its derivatives make them attractive candidates for integration into various optoelectronic devices. These include organic light-emitting diodes (OLEDs), where the material can serve as a host or a charge-transporting layer. researchgate.netresearchgate.net Research into related structures, such as those based on bis nih.govbenzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene, has demonstrated that derivatives can be engineered to be stable and efficient organic semiconductors for thin-film transistors. acs.org The synthesis of derivatives is often pursued to fine-tune the electronic properties for specific device applications. evitachem.com

Photophysical Behavior and Luminescence Studies

The interaction of Benzene, 1,4-bis(phenylthio)- with light is a key area of research, as it determines the compound's potential for use in applications such as displays and sensors.

Benzene, 1,4-bis(phenylthio)- and its analogs can exhibit both fluorescence (light emission upon absorption of light) and electroluminescence (light emission in response to an electric current). For instance, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have shown high photoluminescence efficiency in both solution and thin-film form, with some achieving significant brightness in OLEDs. nih.gov The efficiency of these processes is a critical parameter for practical applications. Research on related compounds has shown that molecular design, such as the introduction of specific functional groups, can lead to highly fluorescent materials with potential for use in sensing applications. figshare.com

| Compound Family | Photoluminescence Efficiency (Solution) | Electroluminescence | Key Application |

| 1,4-Bis(phenylethynyl)benzene Derivatives | High (e.g., 95 +/- 3%) nih.gov | Blue emission observed nih.gov | Organic Light-Emitting Diodes (OLEDs) nih.gov |

| Branched 1,4-Bis(phenylethynyl)benzene | Concentration and solvent dependent figshare.com | Not specified | Fluorescent Sensors figshare.com |

| Polyimides with Thio-ether linkages | Investigated researchgate.net | Investigated researchgate.net | Electron-hole transporting and light-emitting materials researchgate.net |

This table summarizes the luminescence properties of compound families related to Benzene, 1,4-bis(phenylthio)-.

Upon absorbing light, a molecule enters an excited state. The processes that occur from this excited state, including light emission and non-emissive decay pathways, are known as excited state dynamics. Studies on analogous systems like bis(phenylethynyl)benzene using techniques such as femtosecond transient absorption spectroscopy have revealed complex dynamics involving structural reorganization in the excited state. nih.gov This reorganization can influence the fluorescence quantum yield. nih.gov Understanding these dynamics is crucial for designing molecules with optimized light-emitting properties. The formation of excited-state dimers, known as excimers, is another important aspect of the excited-state behavior of aromatic molecules like benzene, influencing their optoelectronic properties. barbatti.org

Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state is not random and can be controlled through the principles of supramolecular assembly and crystal engineering. This control over the solid-state architecture is vital for tuning the material's properties. For Benzene, 1,4-bis(phenylthio)-, the way its molecules pack in a crystal influences its charge transport and photophysical characteristics. The synthesis of complexes with metals like ruthenium has been explored, where the ligand can coordinate in a bidentate fashion, leading to specific "piano stool" geometries. rsc.orgresearchgate.net The study of crystal structures of related compounds provides insights into the non-covalent interactions that govern the packing. researchgate.net The design of novel host molecules for creating specific solid-state structures is an active area of research in crystal engineering. gla.ac.uk

Liquid Crystal Applications

Derivatives of "Benzene, 1,4-bis(phenylthio)-" have been explored for their potential in liquid crystal applications. evitachem.com Specifically, 1,4-bis(phenylethynyl)benzene (BPEB) derivatives, which share a similar rigid core structure, have been synthesized and investigated as components of blue phase liquid crystal compositions. nih.govnih.gov These materials exhibit a wide range of nematic phase temperatures, high optical anisotropy, and acceptable dielectric anisotropy. nih.govnih.gov The thermal behavior and liquid crystalline properties are influenced by the nature and position of substituents on the benzene rings. nih.govnih.gov For instance, the introduction of fluorine atoms and various end groups like alkyl chains or ethoxyl groups can tune these properties. nih.govnih.gov

| BPEB Derivative | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |

| Derivative 2 | 107.0 | - | 71.4 - 107.0 (on cooling) |

| Derivative 5 | ~117 | - | - |

| Derivative 6 | - | - | - |

| Derivative 7 | - | - | - |

This table is based on data for 1,4-bis(phenylethynyl)benzene derivatives and analogues, which are structurally related to Benzene, 1,4-bis(phenylthio)-. The data highlights how modifications to the molecular structure can influence the liquid crystalline properties. nih.gov

Polymerization Studies and Polymeric Material Development

"Benzene, 1,4-bis(phenylthio)-" and related dithiol compounds serve as monomers in polymerization reactions to create novel polymeric materials. davidpublisher.com For example, the co-polymerization of dialkynylbenzene with benzenedithiol, catalyzed by transition metals, yields poly(phenylene vinylene sulfide). davidpublisher.com The choice of catalyst, such as palladium acetate (B1210297) or a rhodium complex, can selectively control the regiochemistry of the addition, leading to either Markovnikov or anti-Markovnikov products. davidpublisher.com These polymers are of interest for their potential electrical conductivity and other electronic properties. davidpublisher.com The resulting polymers are often soluble in common organic solvents, facilitating their processing and characterization. davidpublisher.com

Derivatives of "Benzene, 1,4-bis(phenylthio)-" have also been utilized in the development of conductive polymers and organic semiconductors due to their electronic properties. evitachem.com

Organocatalysis Applications

While "Benzene, 1,4-bis(phenylthio)-" itself is not typically a direct catalyst, its derivatives and related structures can be employed in organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. mdpi.combeilstein-journals.org The field encompasses various activation modes, including covalent and non-covalent interactions like hydrogen bonding. beilstein-journals.orgwiley-vch.de

Thioether-containing molecules can act as ligands in metal-catalyzed reactions. For instance, complexes of ruthenium with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been shown to be efficient catalysts for the oxidation of alcohols and transfer hydrogenation of carbonyl compounds. researchgate.net In these cases, the sulfur atoms of the thioether groups can coordinate to the metal center. researchgate.net

Furthermore, the principles of non-covalent interactions that govern the self-assembly of "Benzene, 1,4-bis(phenylthio)-" derivatives are also central to non-covalent organocatalysis. wiley-vch.de Catalysts that operate through hydrogen bonding can activate substrates through "partial protonation". wiley-vch.de Although "Benzene, 1,4-bis(phenylthio)-" lacks hydrogen bond donors, the broader class of organosulfur compounds and their derivatives can be designed to incorporate functionalities that participate in catalytic cycles.

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Strategies

The synthesis of diaryl thioethers, including Benzene (B151609), 1,4-bis(phenylthio)-, has traditionally been achieved through methods like the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. Current and future research focuses on developing more sustainable, efficient, and cost-effective synthetic strategies. These next-generation approaches prioritize milder conditions, lower catalyst loadings, and the use of less expensive, earth-abundant metals.

Key research directions include:

Advancements in Cross-Coupling Reactions: While palladium-catalyzed C–S cross-coupling reactions represent a powerful tool for forming diaryl thioethers nih.gov, future work aims to improve upon these systems. This includes the development of highly active catalysts that exhibit extraordinary turnover numbers and tolerate a wide array of functional groups. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladium complexes, for example, has shown high catalytic activity for coupling various thiols with nonactivated and deactivated aryl halides. organic-chemistry.org

Ligand-Free Catalysis: A significant advancement is the move towards ligand-free catalytic systems. Research has demonstrated that simple, commercially available copper iodide (CuI) can effectively catalyze the C–S bond formation between aryl iodides and thiophenols without the need for additional, often expensive and air-sensitive, ligands. uu.nl These reactions can proceed under relatively mild conditions and tolerate a broad range of substrates. uu.nl

Earth-Abundant Metal Catalysis: To reduce cost and environmental impact, there is a strong emphasis on replacing precious metal catalysts like palladium with earth-abundant alternatives. Nickel-catalyzed C–S cross-coupling reactions have emerged as a promising option, enabling the synthesis of a variety of thioethers under mild conditions and in short reaction times. organic-chemistry.orgacs.org Iron-catalyzed systems are also being explored, offering an even cheaper and more environmentally friendly route to diaryl sulfides. morningstar.edu.in

Photochemical and Metal-Free Pathways: A particularly innovative frontier is the development of transition-metal-free, visible-light-promoted C–S cross-coupling reactions. nih.gov This approach leverages the formation of an electron donor-acceptor complex between the reactants upon photoirradiation, completely circumventing the need for a metal catalyst and representing a significant step towards green and sustainable chemistry. nih.gov

Interactive Table: Comparison of Catalytic Systems for Diaryl Thioether Synthesis

| Catalyst Type | Metal | Ligand Requirement | Typical Conditions | Advantages | Research Findings |

|---|---|---|---|---|---|

| Palladium-Based | Pd | Often required (e.g., phosphines) | 80-120 °C | High efficiency, broad scope nih.govorganic-chemistry.org | First Pd-catalyzed coupling reported in 1978; highly tolerant systems developed. nih.govmorningstar.edu.in |

| Copper-Based | Cu | Can be ligand-free | 100-110 °C | Inexpensive, readily available catalyst uu.nl | CuI (1-2.5 mol%) effectively catalyzes C-S coupling without ligands. uu.nl |

| Nickel-Based | Ni | Often required | Room Temp to 80 °C | Earth-abundant, mild conditions nih.govacs.org | Efficient for coupling (hetero)aryl halides with (hetero)aryl thiols. acs.org |

| Iron-Based | Fe | Ligand often required (e.g., L-proline) | ~120 °C | Cheap, non-toxic, eco-friendly morningstar.edu.in | FeCl3 provides an inexpensive catalytic system for diverse diaryl sulfides. morningstar.edu.in |

| Metal-Free | None | None | Visible Light | Sustainable, avoids metal contamination nih.gov | Enables C-S bond formation via intermolecular charge transfer. nih.gov |

Advanced Functional Materials Design

The unique structural and electronic properties of Benzene, 1,4-bis(phenylthio)- make it an attractive building block for the design of advanced functional materials. evitachem.com Its rigid phenylene core, combined with the flexible and electronically active thioether linkages, provides a versatile scaffold for creating materials with tailored optical, electronic, and thermal properties.

Emerging research in this area includes:

Conductive Polymers and Organic Semiconductors: The sulfur atoms in the phenylthio groups can facilitate electron delocalization, making derivatives of Benzene, 1,4-bis(phenylthio)- candidates for use in organic electronics. evitachem.comontosight.ai Future work will likely focus on the synthesis of co-polymers, such as poly(phenylene vinylene sulfide), where the thioether linkage is incorporated into a π-conjugated backbone to create materials for organic field-effect transistors (OFETs) and sensors. davidpublisher.com

High-Performance Liquid Crystals: The linear, rigid structure of the 1,4-disubstituted benzene unit is a common feature in liquid crystalline molecules. evitachem.com By analogy with structurally similar compounds like 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which are used to formulate blue phase liquid crystal mixtures, Benzene, 1,4-bis(phenylthio)- could be explored as a core component in new liquid crystal materials for next-generation displays. nih.gov

Organic Light-Emitting Diodes (OLEDs): Phenylene-based structures with extended conjugation are often highly fluorescent and can function as emitter or charge-transport layers in OLEDs. rsc.org Research into derivatives of Benzene, 1,4-bis(phenylthio)- could lead to the development of new, efficient blue-light emitters or stable hole-transport materials, which are critical for the performance and longevity of OLED devices. rsc.org

Interactive Table: Potential Applications in Advanced Materials

| Material Type | Relevant Properties | Potential Application | Rationale based on Structural Analogs |

|---|---|---|---|

| Organic Semiconductors | Charge transport, electronic properties | Organic Field-Effect Transistors (OFETs), Sensors | The thioether linkage contributes to electronic activity, a key feature for semiconductor performance. evitachem.comontosight.ai |

| Conductive Polymers | π-conjugation, conductivity | Flexible electronics, anti-static coatings | Co-polymerization can create extended conjugated systems like poly(phenylene vinylene sulfide). davidpublisher.com |

| Liquid Crystals | Mesophase behavior, optical anisotropy | High-speed displays, smart windows | The rigid, linear 1,4-phenylene core is a foundational element in many liquid crystal molecules. evitachem.comnih.gov |

| OLED Materials | Photoluminescence, charge transport | Emitter layers, Hole Transport Layers (HTLs) | Similar phenylene ethynylene structures show high photoluminescence and serve as both emitters and HTLs. rsc.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

While specific machine learning (ML) studies on Benzene, 1,4-bis(phenylthio)- are not yet prevalent, the integration of artificial intelligence (AI) into chemical research is a major future direction that will undoubtedly impact its study. researchgate.netresearchgate.net AI and ML offer powerful tools to accelerate discovery, optimize processes, and design novel molecules with desired properties, moving from incremental improvements to inverse design paradigms. arxiv.orgresearchgate.net

Future applications in the context of Benzene, 1,4-bis(phenylthio)- include:

Synthesis and Reaction Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing Benzene, 1,4-bis(phenylthio)- or its derivatives. acs.org This can significantly reduce the time and cost associated with experimental trial-and-error, leading to higher yields and more sustainable processes. researchgate.netacs.org

Catalyst Discovery: AI can accelerate the discovery of new catalysts for C–S cross-coupling reactions. nih.gov By analyzing the relationships between catalyst structure and catalytic performance, ML algorithms can screen vast virtual libraries of potential catalysts to identify promising candidates for experimental validation, a task that would be impossible with traditional methods alone. nih.govumich.edu

Inverse Design of Functional Materials: A truly transformative application is the use of generative models for inverse design. arxiv.org Researchers can define a set of desired properties (e.g., a specific bandgap for a semiconductor or a certain clearing point for a liquid crystal), and an AI model can generate novel molecular structures, potentially based on the Benzene, 1,4-bis(phenylthio)- scaffold, that are predicted to exhibit those properties. arxiv.orgarxiv.org

Accelerating Quantum Mechanical Calculations: ML potentials are being developed to speed up computationally expensive quantum mechanical simulations, such as Density Functional Theory (DFT) calculations. umich.edu This allows for the rapid screening of large numbers of candidate molecules and the simulation of material properties at greater time and length scales, aiding in the design of new materials based on Benzene, 1,4-bis(phenylthio)-. umich.edu

Interactive Table: AI/ML Applications in Chemical Design

| AI/ML Technique | Application Area | Objective for Benzene, 1,4-bis(phenylthio)- |

|---|---|---|

| Supervised Learning (e.g., Neural Networks, Random Forest) | Reaction Optimization | Predict optimal catalyst, solvent, and temperature for synthesis. researchgate.netacs.org |

| Supervised Learning (e.g., Support Vector Machines) | Catalyst Screening | Predict the catalytic activity of new metal-ligand complexes for C-S coupling. researchgate.netumich.edu |

| Generative Models (e.g., VAEs, GANs) | Inverse Molecular Design | Generate novel derivatives with specific electronic or optical properties. researchgate.netarxiv.org |

| Graph Neural Networks (GNNs) | Property Prediction | Predict physical and chemical properties of new materials based on the molecular graph. researchgate.netengineering.org.cn |

Exploration of New Catalytic Pathways

Beyond developing new ways to synthesize Benzene, 1,4-bis(phenylthio)-, future research will also explore the use of this compound and its derivatives as components in new catalytic systems. The sulfur atoms in the phenylthio groups possess lone pairs of electrons that can coordinate to transition metals, making the molecule a potential bidentate or polydentate ligand. evitachem.com

Emerging research directions include:

Coordination Chemistry and Homogeneous Catalysis: Benzene, 1,4-bis(phenylthio)- can act as a ligand to form stable complexes with transition metals like ruthenium. evitachem.com Research has shown that structurally related bis(phenylthio) and bis(phenylseleno) ligands can form half-sandwich complexes with rhodium and iridium. acs.orgacs.org These complexes have been shown to be efficient catalysts for reactions such as the transfer hydrogenation of ketones and the Oppenauer-type oxidation of alcohols. acs.orgacs.orgrsc.org Future work could involve synthesizing and testing analogous complexes of Benzene, 1,4-bis(phenylthio)- for a wide range of catalytic transformations.

Development of Bifunctional Catalysts: The phenyl rings of the ligand could be functionalized to introduce additional catalytic sites, leading to bifunctional catalysts where both the metal center and the ligand participate in the reaction mechanism.

Heterogenization of Catalysts: The ligand could be anchored to a solid support (e.g., a polymer or silica) to create a heterogeneous catalyst. This would combine the high selectivity of a homogeneous molecular catalyst with the practical advantages of easy separation and recyclability, which is a major goal in sustainable industrial chemistry.

Interactive Table: Catalytic Applications of Thioether-Metal Complexes

| Metal Center | Ligand Type | Catalytic Reaction | Key Findings |

|---|---|---|---|

| Ruthenium (Ru) | 1,4-Bis(phenylthio/seleno methyl)-1,2,3-triazoles | Oxidation & Transfer Hydrogenation | Complexes are efficient catalysts for Oppenauer-type oxidation and transfer hydrogenation of carbonyls. rsc.orgresearchgate.net |

| Rhodium (Rh) | 1,2-Bis(phenylchalcogenomethyl)benzene | Transfer Hydrogenation | Half-sandwich Rh(III) complexes are effective catalysts for transfer hydrogenation in glycerol. acs.org |

| Iridium (Ir) | 1,2-Bis(phenylchalcogenomethyl)benzene | Transfer Hydrogenation | Ir(III) analogues are also efficient catalysts, with performance modulated by the chalcogen (S vs. Se). acs.org |

| Rhodium (Rh) | 1,2-Bis(chalcogenoethers) | Oppenauer-type Oxidation | Rh(III) complexes with thioether ligands are among the first of their kind explored for this oxidation. acs.org |

Q & A

Q. What are the established synthetic routes for Benzene, 1,4-bis(phenylthio)-, and how is reaction yield optimized?

Methodological Answer: A high-yield synthesis involves reacting 1,4-diiodobenzene with diphenyl disulfide under base-mediated conditions. Key parameters include:

- Molar ratio : 1:3 (1,4-diiodobenzene:diphenyl disulfide)

- Base : KOtBu (6 equivalents)

- Solvent : DMSO (ensures solubility and reaction homogeneity) Post-reaction purification via flash chromatography (hexane eluent) isolates the product in 91% yield. Structural confirmation is achieved via NMR (δ 7.44–7.27 ppm, aromatic protons) and NMR (signals for thioether linkages) .

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Room temperature |

| Yield | 91% |

Q. Which spectroscopic techniques are critical for characterizing Benzene, 1,4-bis(phenylthio)-?

Methodological Answer:

- NMR Spectroscopy : and NMR identify aromatic proton environments and confirm thioether bond formation .

- UV-Vis Spectroscopy : Monitors electronic transitions; metal chelation induces spectral shifts (e.g., absorption maxima changes) due to ligand-to-metal charge transfer .

- IR Spectroscopy : Detects vibrational modes of C-S bonds (600–700 cm) and aromatic C=C stretches (~1600 cm) .